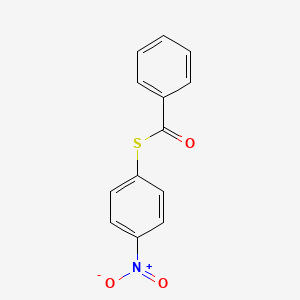![molecular formula C24H18N2O4 B14746502 N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide CAS No. 5324-76-5](/img/structure/B14746502.png)
N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide is a complex organic compound that features a combination of aromatic rings, a furan ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-acetylphenyl)-2-furaldehyde with 3-hydroxy-2-naphthoic acid hydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[[5-(4-methylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide
- N-[[5-(4-chlorophenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound compared to its analogs.
Eigenschaften
CAS-Nummer |
5324-76-5 |
|---|---|
Molekularformel |
C24H18N2O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
N-[[5-(4-acetylphenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N2O4/c1-15(27)16-6-8-17(9-7-16)23-11-10-20(30-23)14-25-26-24(29)21-12-18-4-2-3-5-19(18)13-22(21)28/h2-14,28H,1H3,(H,26,29) |
InChI-Schlüssel |
FHOQPDBIJOHHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


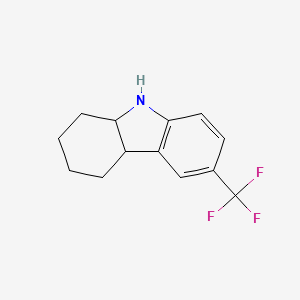
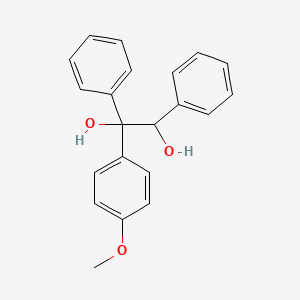

![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
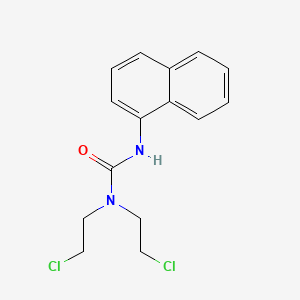



![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
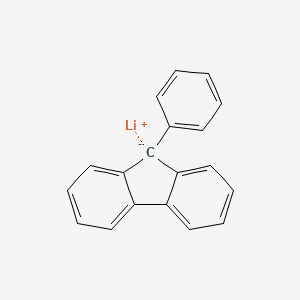

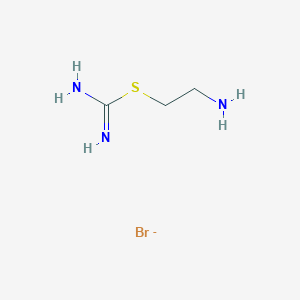
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
